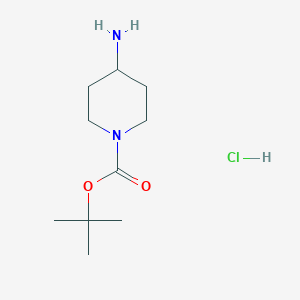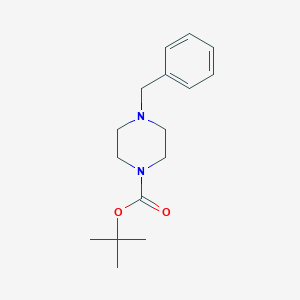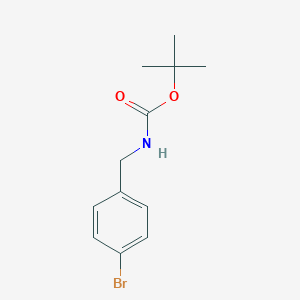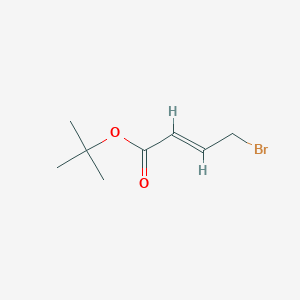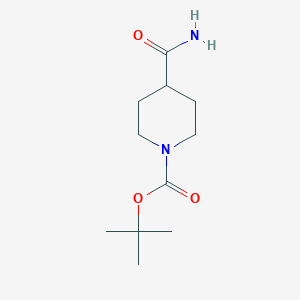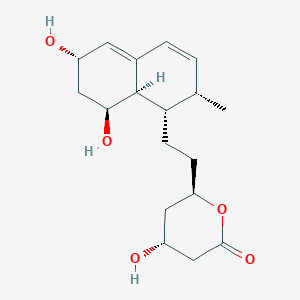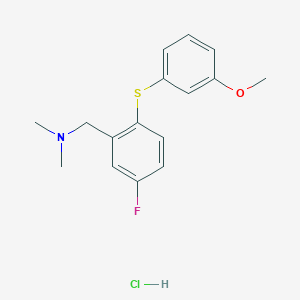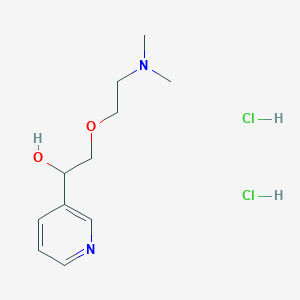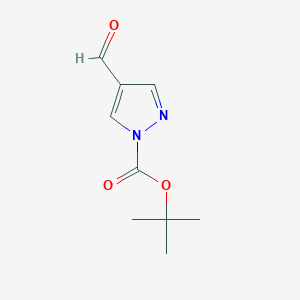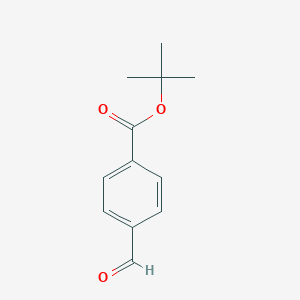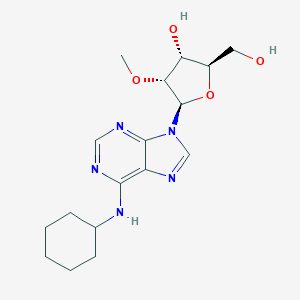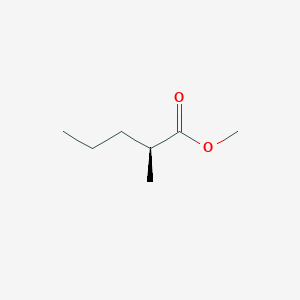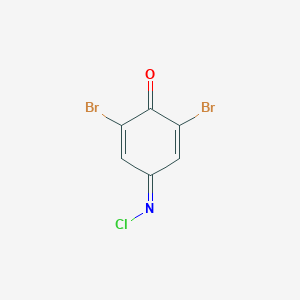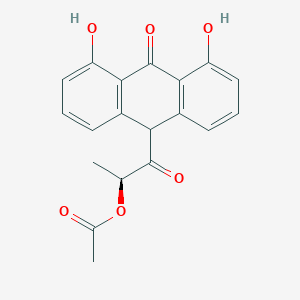
10-Acetyllactyldithranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Acetyllactyldithranol, also known as Anthralin, is a synthetic compound that has been used in the treatment of psoriasis for many years. It is a member of the anthracene derivative family and is known for its anti-inflammatory and anti-proliferative properties.
Wirkmechanismus
The exact mechanism of action of 10-Acetyllactyldithranol is not fully understood. It is believed to work by inhibiting the growth of skin cells and reducing inflammation. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which are known to play a role in the development of psoriasis.
Biochemische Und Physiologische Effekte
10-Acetyllactyldithranol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, it has been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are known to play a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-Acetyllactyldithranol in lab experiments is its well-established safety profile. It has been used in the treatment of psoriasis for many years and has been shown to be safe and effective. In addition, it is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using 10-Acetyllactyldithranol in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 10-Acetyllactyldithranol. One area of research is the development of new formulations of the compound that improve its solubility in water. Another area of research is the investigation of its potential use in the treatment of other inflammatory skin disorders, such as atopic dermatitis. Finally, there is a need for further studies to elucidate the mechanism of action of 10-Acetyllactyldithranol and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 10-Acetyllactyldithranol involves the reaction of anthrone with potassium hydroxide, followed by acetylation with acetic anhydride. The final product is obtained through a process of lactonization. The reaction is shown below:
Wissenschaftliche Forschungsanwendungen
10-Acetyllactyldithranol has been extensively studied for its potential use in the treatment of psoriasis. It has been found to be effective in reducing the symptoms of psoriasis, including scaling, redness, and itching. In addition, it has been shown to have anti-inflammatory and anti-proliferative properties, which make it a promising candidate for the treatment of other inflammatory skin disorders.
Eigenschaften
CAS-Nummer |
128864-31-3 |
|---|---|
Produktname |
10-Acetyllactyldithranol |
Molekularformel |
C19H16O6 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
[(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
ZNHRCUQJUPBMDB-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Kanonische SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Andere CAS-Nummern |
128864-31-3 |
Synonyme |
10-acetyllactyldithranol 10-acetyllaktyldithranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



